molecular formula C19H19N3O3 B6624721 N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide

Katalognummer B6624721
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: IJZFFAHEFFBZBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide, also known as Compound A, is a small molecule drug that has been the subject of extensive scientific research. This compound has shown potential in various areas of research, including cancer treatment, inflammation, and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit various enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been found to modulate various signaling pathways, including the NF-kappaB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the aggregation of amyloid-beta and alpha-synuclein. Additionally, it has been found to modulate various signaling pathways, including the NF-kappaB and MAPK pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy research. Additionally, its ability to inhibit the production of pro-inflammatory cytokines and modulate various signaling pathways makes it a potential candidate for inflammation and neurodegenerative disease research.
One limitation of using N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Zukünftige Richtungen

For research on N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide include investigating its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods of administration. Finally, research is needed to identify any potential side effects and to determine the optimal dosage for therapeutic use.

Synthesemethoden

The synthesis of N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide involves the reaction of 3-cyanopropylamine with 6-chloro-3-methylfuran-2-carboxylic acid, followed by cyclization with 2,4-pentanedione. The final product is obtained after purification and isolation using various techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Inflammation is another area of research where N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has shown potential. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This suggests that it may have therapeutic potential for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Furthermore, N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases. This suggests that it may have therapeutic potential for these debilitating conditions.

Eigenschaften

IUPAC Name

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-11-25-18(13)19(24)21-15-5-6-16-14(12-15)4-7-17(23)22(16)10-3-2-9-20/h5-6,8,11-12H,2-4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFFAHEFFBZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.